Miripirium chloride
Overview
Description
Mechanism of Action
Target of Action
Miripirium chloride is primarily used as an antimicrobial preservative in some pharmaceutical products . It is a germicidal detergent that is used as a preservative in injectable formulations .
Mode of Action
As an antimicrobial preservative, this compound works by inhibiting the growth of bacteria and other microbes, thereby preventing contamination and spoilage of pharmaceutical products . .
Biochemical Pathways
As an antimicrobial agent, it likely disrupts essential cellular processes in microbes, leading to their death or inhibition of growth .
Result of Action
The primary result of this compound’s action is the prevention of microbial contamination in pharmaceutical products, ensuring their safety and efficacy . It should be noted that additives of methylprednisolone acetate formulations such as this compound can be neurotoxic when injected intrathecally .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound from neat myristyl chloride and γ-picoline in continuous flow is a high-p,T,c chemical intensification process . The material-of-construction (MOC) of the flow reactor can impact the nature of the product obtained under the reaction conditions .
Biochemical Analysis
Biochemical Properties
Miripirium chloride plays a significant role in biochemical reactions due to its antimicrobial properties. It interacts with various enzymes, proteins, and other biomolecules, disrupting their normal functions. The compound is known to interact with cell membrane proteins, leading to increased permeability and eventual cell lysis. This interaction is primarily due to the cationic nature of this compound, which allows it to bind to negatively charged components of the cell membrane .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. The compound’s interaction with cell membranes leads to increased permeability, which can result in cell death. Additionally, this compound has been shown to induce oxidative stress in cells, further contributing to its antimicrobial effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to cell membrane proteins, increasing membrane permeability and leading to cell lysis. This compound also inhibits certain enzymes, disrupting normal cellular functions. Additionally, the compound can alter gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its antimicrobial activity can decrease due to degradation. Long-term exposure to this compound can lead to adaptive responses in cells, such as increased expression of efflux pumps and other resistance mechanisms. These changes can reduce the compound’s effectiveness over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial activity without significant toxicity. At high doses, this compound can cause toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are dose-dependent and can be severe at high concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic processes. This inhibition can lead to the accumulation of certain metabolites and depletion of others, disrupting normal cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s cationic nature allows it to bind to negatively charged molecules, facilitating its transport across cell membranes. This compound can accumulate in certain tissues, leading to localized effects .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cell membrane, cytoplasm, and organelles. The compound’s activity and function can be influenced by its subcellular localization. For example, this compound’s interaction with cell membrane proteins is crucial for its antimicrobial effects. Additionally, the compound can be directed to specific compartments through targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Miripirium chloride is typically synthesized by heating myristyl chloride (1-chlorotetradecane) with gamma-picoline (4-methylpyridine) at temperatures ranging from 145 to 150°C. This reaction is a quaternization process that requires prolonged heating, usually for 8 to 12 hours .
Industrial Production Methods
In industrial settings, the synthesis of this compound has been optimized using continuous flow techniques. This method involves the chemical intensification of the reaction under high pressure and temperature conditions, significantly reducing the reaction time to about 45 minutes while maintaining high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Miripirium chloride primarily undergoes substitution reactions due to its quaternary ammonium structure. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or other anions.
Oxidation Reactions: Can occur in the presence of strong oxidizing agents like potassium permanganate.
Reduction Reactions: May involve reducing agents such as sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridinium salts, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
Miripirium chloride has a wide range of applications in scientific research:
Chemistry: Used as a preservative in various chemical formulations and as a reagent in synthetic chemistry.
Biology: Employed in biological studies for its antimicrobial properties.
Medicine: Incorporated in pharmaceutical products such as Depo-Medrol and Depo-Provera as a preservative
Industry: Utilized in veterinary drugs and has been investigated as a preservative for vaccines.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium chloride: Used as an antiseptic in mouthwashes and throat lozenges.
Dodecyltrimethylammonium chloride: Commonly used in industrial and household cleaning products.
Uniqueness
Miripirium chloride is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties, making it highly effective as a preservative in pharmaceutical formulations. Its optimized industrial production methods also make it a cost-effective option for large-scale applications .
Properties
IUPAC Name |
4-methyl-1-tetradecylpyridin-1-ium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-21-18-15-20(2)16-19-21;/h15-16,18-19H,3-14,17H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTSINFCZHUVLI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046834 | |
Record name | Miripirium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2748-88-1 | |
Record name | Myristyl-γ-picolinium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2748-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Miripirium chloride [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002748881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quatresin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36338 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridinium, 4-methyl-1-tetradecyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Miripirium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-1-tetradecylpyridinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.534 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MIRIPIRIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D6CWI0P23 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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